Technical Guide: Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid
Technical Guide: Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid
The following technical guide details the properties, synthesis, and applications of Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid (CAS 332064-67-2).
CAS Number: 332064-67-2 Synonyms: Fmoc-D-Tqa-OH, Fmoc-(R)-Tic-CH₂-COOH, {(3R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}acetic acid.[1]
Executive Summary
Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (Fmoc-D-Tqa-OH) is a constrained, non-proteinogenic amino acid building block used primarily in peptidomimetics and solid-phase peptide synthesis (SPPS) . It is the acetic acid homolog of the well-known "Tic" (Tetrahydroisoquinoline-3-carboxylic acid) residue.
By extending the carboxylic acid group by one methylene unit (–CH₂–) relative to Tic, this scaffold retains the rigid bicyclic core necessary for restricting peptide backbone conformation while introducing specific flexibility in the side chain. This unique "constrained-yet-flexible" profile makes it a critical tool for designing beta-turn mimics , enzyme inhibitors (e.g., bradykinin antagonists), and G-protein coupled receptor (GPCR) ligands .
Chemical Profile & Structural Analysis[1]
Nomenclature Clarification
There is often confusion in vendor catalogs regarding the numbering of this compound.
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"2-tetrahydroisoquinoline" : This refers to the position of the nitrogen atom (N2) in the isoquinoline ring, which bears the Fmoc protecting group.
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"3-acetic acid" : This refers to the position of the acetic acid side chain on the carbon skeleton.
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Correct Systematic Name: 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid.[2][3]
Physicochemical Properties
| Property | Data |
| Molecular Formula | C₂₆H₂₃NO₄ |
| Molecular Weight | 413.47 g/mol |
| Chirality | (R)-enantiomer (matches D-amino acid stereochemistry) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |
| Purity Standard | ≥ 98% (HPLC), ≥ 99% ee (Chiral purity) |
| Storage | +2°C to +8°C, Desiccate (Hygroscopic) |
Structural Visualization
The diagram below illustrates the core numbering and the steric shielding provided by the Fmoc group.
Figure 1: Structural connectivity of Fmoc-D-Tqa-OH emphasizing the N2-protection and C3-functionalization.
Synthesis & Manufacturing Logic
The synthesis of CAS 332064-67-2 generally follows a Pictet-Spengler cyclization strategy, modified to accommodate the acetic acid side chain.
Mechanistic Pathway
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Starting Material: D-Phenylalanine or a homologated derivative (e.g., D-homophenylalanine) is often the chiral precursor.
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Cyclization: Reaction with a formaldehyde equivalent (paraformaldehyde) under acidic conditions closes the ring between the amine and the aromatic ring (position 2 of the phenyl group) to form the tetrahydroisoquinoline skeleton.
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Protection: The secondary amine at position 2 is protected with Fmoc-Cl or Fmoc-OSu.
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Homologation (If starting from Tic): If the starting material is Fmoc-Tic-OH, the acetic acid moiety is generated via an Arndt-Eistert synthesis (activation to diazoketone
Wolff rearrangement hydrolysis).
Quality Control (Self-Validating Systems)
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Enantiomeric Purity (Chiral HPLC): Essential because the Pictet-Spengler reaction can induce racemization if conditions are too harsh. The (R)-enantiomer must be verified against a racemic standard.
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Fmoc Stability: The secondary carbamate is sterically hindered. QC must ensure no free amine is present (ninhydrin test is often negative for secondary amines; chloranil test is required).
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-D-Tqa-OH into a peptide sequence presents specific challenges due to the secondary amine (steric hindrance) and the rigid bicyclic core .
Coupling Protocol (The "Difficult Coupling" Cycle)
Because the nitrogen is part of a ring, acylation of this residue (coupling the next amino acid onto it) is slow.
Recommended Protocol:
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Coupling Reagents: Use high-efficiency reagents like HATU/HOAt or COMU/Oxyma . Standard HBTU/HOBt is often insufficient.
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Stoichiometry: Increase to 4-5 equivalents of AA and coupling reagent.
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Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion.
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Monitoring: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test (specific for secondary amines) rather than the Kaiser test.
Preventing Diketopiperazine (DKP) Formation
When Fmoc-D-Tqa-OH is the second residue from the C-terminus (e.g., Resin-AA1-Tqa-Fmoc), deprotection of the Fmoc group can lead to rapid intramolecular attack on the C-terminal ester, cleaving the dipeptide as a diketopiperazine.
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Mitigation: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin (sterically bulky) to suppress DKP formation.
Figure 2: Optimized SPPS cycle for introducing hindered tetrahydroisoquinoline residues.
Therapeutic & Research Applications
Peptidomimetics & Conformational Constraint
Fmoc-D-Tqa-OH acts as a "proline surrogate" but with aromatic character.
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Beta-Turn Induction: The dihedral angles (
) of the THIQ scaffold force the peptide backbone into a folded conformation, often stabilizing -turns or -turns. -
Spacer Logic: Unlike Tic (which has a COOH directly on the ring), Tqa has a –CH₂– spacer. This allows the carbonyl group to reach binding pockets that are slightly further away, providing a tool to "scan" the optimal distance for receptor interaction.
Drug Discovery Targets
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Bradykinin Antagonists: Tic derivatives are famous for converting bradykinin agonists into antagonists (e.g., Icatibant). Tqa is used to fine-tune the potency and metabolic stability of these analogs.
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Opioid Receptors: The THIQ scaffold mimics the tyrosine residue in enkephalins (Tyr-Gly-Gly-Phe-Leu). Tqa analogs are investigated for delta-opioid receptor selectivity.
Handling and Storage Standards
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Hygroscopicity: The compound attracts moisture. Store in a tightly sealed container with desiccant.
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Temperature: Long-term storage at +2°C to +8°C is standard. For periods >1 year, -20°C is recommended to prevent slow hydrolysis of the Fmoc ester.
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Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
References
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Sigma-Aldrich. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid Product Sheet. Accessed 2026.[4] Link
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Chem-Impex International. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid Technical Data. Accessed 2026.[4] Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fmoc-Tic-OH Derivatives. Accessed 2026.[4] Link
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Zhang, Y., Fang, H., & Xu, W. (2010). "Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery." Current Protein & Peptide Science. Link
Sources
- 1. (3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C25H21NO4 | CID 978342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-D-TIC-D-TIC-OH 95% | AChemBlock [achemblock.com]
- 4. nbinno.com [nbinno.com]
